1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
Beschreibung
The compound 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone (CAS: 1351620-59-1, C₂₁H₂₁N₇O, MW: 387.44 g/mol) features a hybrid structure combining pyridazine, imidazole, piperazine, and indole moieties . These heterocyclic groups are commonly associated with pharmacological activity, particularly in receptor modulation (e.g., serotonin, histamine) and enzyme inhibition .
Eigenschaften
IUPAC Name |
1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c29-21(15-27-9-7-17-3-1-2-4-18(17)27)26-13-11-25(12-14-26)19-5-6-20(24-23-19)28-10-8-22-16-28/h1-10,16H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTHTPJHQUIMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)CN4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structural components include:
- Imidazole : Known for diverse biological activities.
- Pyridazine : Often associated with anti-cancer properties.
- Piperazine : Commonly used in drug development for its ability to enhance pharmacological profiles.
Anticancer Properties
Research indicates that derivatives containing imidazole and pyridazine structures exhibit significant anticancer activity. A study demonstrated that compounds similar to 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone effectively inhibit BCR-ABL kinase, a target in chronic myeloid leukemia (CML) treatment. The most potent derivatives showed IC50 values in the nanomolar range, suggesting strong inhibitory effects on cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis. Comparative studies show that this compound's efficacy is on par with established antibiotics like ciprofloxacin .
The proposed mechanisms of action for the biological activities of this compound include:
- Kinase Inhibition : Binding to the ATP-binding site of kinases, particularly BCR-ABL, disrupting signaling pathways crucial for cancer cell survival.
- Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells, thus inhibiting proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Target | Efficacy | Reference |
|---|---|---|---|
| Anticancer | BCR-ABL Kinase | IC50 ~ 10 nM | |
| Antimicrobial | S. aureus, E. coli | Comparable to Ciprofloxacin |
Case Study: Anticancer Activity Assessment
A series of experiments conducted by Sharma et al. evaluated the anticancer efficacy of the compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations (≥ 10 µM). Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes in treated cells .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone may exhibit anticancer properties. The structural components allow for interactions with various cellular targets, potentially inhibiting tumor growth. A study highlighted the efficacy of indole derivatives in targeting cancer cell lines, suggesting that this compound could be further investigated for similar applications .
Antimicrobial Properties
The presence of the imidazole and piperazine rings suggests potential antimicrobial activity. Compounds with similar structures have been shown to possess significant antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment .
Anti-inflammatory Effects
Given the structural characteristics, the compound may also exhibit anti-inflammatory properties. Research has shown that derivatives containing imidazole and pyridazine can inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways . This suggests that 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone could be developed as a COX inhibitor.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is vital for optimizing this compound's efficacy. Preliminary SAR studies indicate that modifications to the piperazine or indole rings can significantly influence biological activity. For instance, substituents on these rings can enhance binding affinity to target proteins or alter metabolic stability .
Synthesis and Derivatives
The synthesis of 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can be achieved through several methodologies:
- Formation of the piperazine ring : Typically synthesized through cyclization reactions involving appropriate precursors.
- Coupling reactions : The indole and piperazine moieties can be combined using palladium-catalyzed cross-coupling techniques.
- Functional group modifications : Various synthetic routes allow for the introduction of functional groups that may enhance biological activity.
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer effects of structurally related compounds on various cancer cell lines, demonstrating significant cytotoxicity against breast cancer cells. The results indicated that modifications to the indole structure enhanced activity, suggesting a promising pathway for developing new anticancer agents .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of imidazole-containing compounds, revealing potent activity against both Gram-positive and Gram-negative bacteria. The findings support the hypothesis that 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone could serve as a lead compound in developing new antibiotics .
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imatinib | Imidazole & piperazine | Anticancer |
| Indomethacin | Indole & carboxylic acid | Anti-inflammatory |
| Fluconazole | Triazole & phenolic ring | Antifungal |
This table illustrates how variations in structural components impact biological activity, emphasizing the unique potential of 1-(4-(6-(1H-imidazol-1-y)pyridazin-3-y)piperazin-1-y)-2-(1H-indol-1-y)ethanone.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Pharmacological Relevance
The following table summarizes key structural analogs and their properties:
Key Observations:
Heterocyclic Core Variations: The target compound’s pyridazine-imidazole core differs from the tetrazole in and pyrazolopyridine in . Pyridazine’s electron-deficient nature may enhance binding to aromatic receptors compared to pyrimidine-based analogs . The indol-1-yl group (vs.
Functional Group Impact: Ethanone Linker: The ketone group in the target compound contrasts with oxime () or ether () functionalities. Ketones may improve metabolic stability but reduce solubility compared to polar derivatives . Piperazine Flexibility: Piperazine’s conformational flexibility is retained across analogs, enabling diverse receptor interactions .
Biological Activity Trends :
- Antifungal activity in sertaconazole () correlates with the dichlorophenyl-imidazole motif, absent in the target compound.
- The arylsulfonyl group in 5-HT6 antagonists () enhances blood-brain barrier penetration, a feature the target compound may lack due to its indole moiety .
Research Findings and Mechanistic Insights
- Antiparasitic Activity: Piperazine-linked dichlorophenyl-imidazole derivatives () inhibit Trypanosoma cruzi via sterol biosynthesis disruption.
- Receptor Antagonism : Compounds with indole-piperazine scaffolds () show affinity for serotonin and cortisol synthesis pathways. The target compound’s indol-1-yl group could favor interactions with G-protein-coupled receptors .
- Stereochemical Effects : Enantiomers of imidazole-piperazine compounds () exhibit divergent efficacy, suggesting chirality’s role in the target compound’s activity .
Q & A
Q. What are the key steps in synthesizing 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone?
Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of pyridazine and imidazole precursors under anhydrous conditions, often using coupling agents like EDCI or DCC in dichloromethane (DCM) .
- Step 2 : Piperazine ring functionalization via nucleophilic substitution, requiring controlled temperatures (60–80°C) and catalysts such as K₂CO₃ .
- Step 3 : Final coupling of the indole moiety using Buchwald-Hartwig amination or Pd-catalyzed cross-coupling .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures, followed by HPLC validation (>95% purity) .
Q. How does solubility impact experimental design for this compound?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:
- Prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (≤1% DMSO to avoid cytotoxicity).
- Sonication or heating (40–50°C) enhances solubility for in vitro studies .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of imidazole and indole substitutions (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
- HPLC-MS : Validates purity and molecular mass (e.g., ESI-MS m/z calculated for C₂₂H₂₀N₈O: 452.17) .
- X-ray crystallography : Resolves stereochemical ambiguities; use the CCP4 suite for structural refinement .
Advanced Research Questions
Q. How can synthetic yield be optimized for the piperazine-indole coupling step?
Q. How to resolve contradictions in spectral data for structural analogs?
- 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton spatial interactions .
- Isotopic labeling : Use ¹⁵N-labeled imidazole to trace nitrogen environments in complex heterocycles .
- Comparative crystallography : Cross-validate with analogs in the Cambridge Structural Database (CSD) .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace pyridazine with pyrimidine to assess binding affinity changes (e.g., IC₅₀ shifts in kinase assays) .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on indole to modulate pharmacokinetics .
- In silico docking : Use AutoDock Vina to predict interactions with targets like serotonin receptors (5-HT₂A) .
Q. What in vivo models are suitable for evaluating therapeutic potential?
Q. How to address contradictory bioactivity data across cell lines?
- Assay standardization : Normalize cell viability protocols (e.g., MTT vs. ATP-luciferase) to reduce variability .
- Metabolic stability testing : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .
- Target profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
